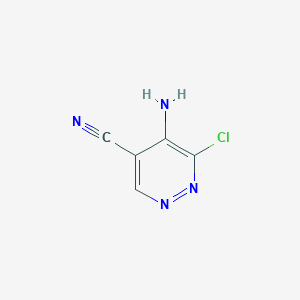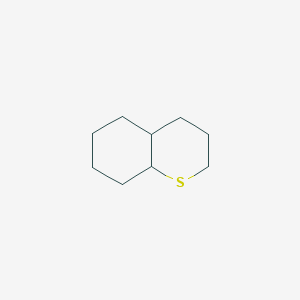
Octahydro-2H-thiochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-thiochromene is a sulfur-containing heterocyclic compound that belongs to the thiochromene family. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The structure of this compound consists of a benzene ring fused with a sulfur-containing six-membered ring, making it a unique and versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-thiochromene can be achieved through various methods. One common approach is the thia-Michael condensation reaction, which involves the reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction typically requires a base catalyst and can be carried out under mild conditions.
Another method involves the use of amidine-based catalysts for the enantioselective synthesis of chiral 2-substituted thiochromenes. This process transforms α,β-unsaturated thioesters into the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-thiochromene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the compound, leading to different hydrogenated derivatives.
Substitution: Substitution reactions can introduce various functional groups into the thiochromene ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted thiochromenes .
Scientific Research Applications
Octahydro-2H-thiochromene has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of octahydro-2H-thiochromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2H-thiochromene: Similar in structure but lacks the hydrogenation present in octahydro-2H-thiochromene.
4H-thiochromene: Another sulfur-containing heterocycle with different biological activities.
Chromene: Oxygen-containing analogs with diverse biological profiles.
Uniqueness
This compound is unique due to its fully hydrogenated structure, which imparts different chemical and biological properties compared to its partially hydrogenated or non-hydrogenated counterparts . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
29100-30-9 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2 |
InChI Key |
ILOILTHGYLSHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


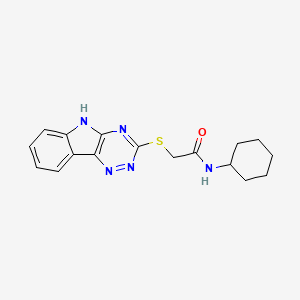
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
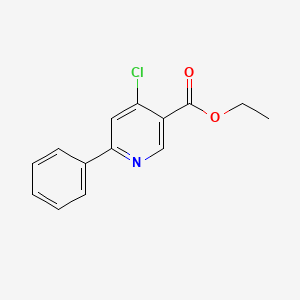
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
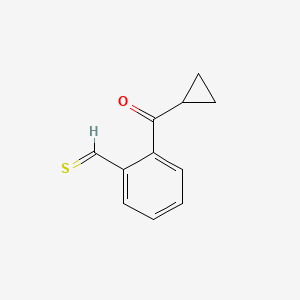
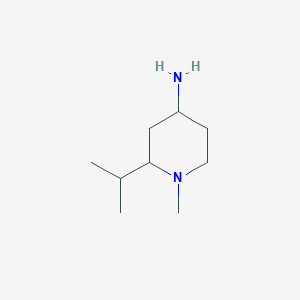
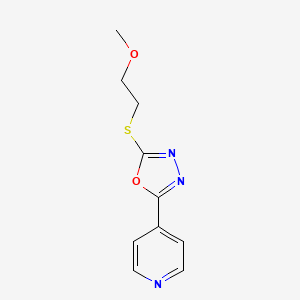
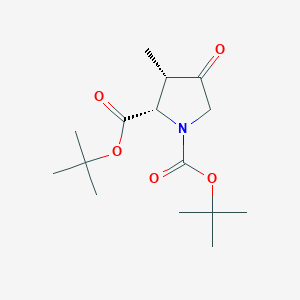
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
